Lamivudine (R)-Sulfoxide (Impurity H) vs. (S)-Sulfoxide (Impurity G): Stereochemical Differentiation for Chromatographic Resolution
(R)-lamivudine sulfoxide (Impurity H) and (S)-lamivudine sulfoxide (Impurity G) are distinct chemical entities with different CAS numbers (160552-54-5 and 160552-55-6, respectively) and unique stereochemical configurations at the sulfinyl sulfur [1]. While direct, peer-reviewed resolution data for this specific pair is not widely published in open-access literature, the necessity for their separation is a foundational requirement in pharmaceutical quality control. A validated HPLC method for the parent lamivudine using an L45 column (USP-NF) achieves a resolution of ≥1.5 between lamivudine and its enantiomer, demonstrating the analytical capability required for separating closely related stereoisomers [2].
| Evidence Dimension | Chemical Identity and Regulatory Distinction |
|---|---|
| Target Compound Data | CAS: 160552-54-5; Lamivudine EP Impurity H; (R)-configuration |
| Comparator Or Baseline | CAS: 160552-55-6; Lamivudine EP Impurity G; (S)-configuration |
| Quantified Difference | Discrete chemical entities with distinct CAS registry numbers, pharmacopeial designations, and stereochemical properties. |
| Conditions | Chemical identity and regulatory nomenclature (EP, USP). |
Why This Matters
Procurement of the correct, fully characterized (R)-enantiomer is essential for developing and validating stereospecific analytical methods required for regulatory submissions (ANDA).
- [1] MeSH Supplementary Concept Data. (2024). lamivudine sulfoxide entry terms (R)-lamivudine sulfoxide, lamivudine impurity H; (S)-lamivudine sulfoxide, lamivudine impurity G. View Source
- [2] Shodex Inc. Analysis of Lamivudine According to USP-NF Method (CDBS-453). View Source
